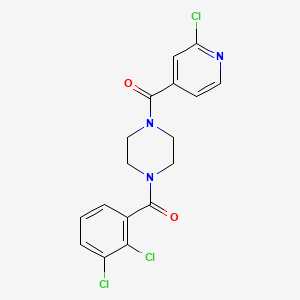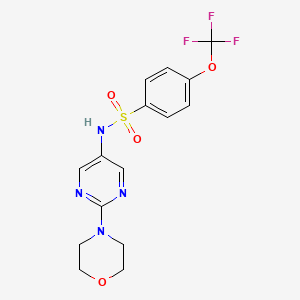![molecular formula C23H16FN3O4 B2786029 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-29-1](/img/structure/B2786029.png)
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: is an organic compound featuring a complex molecular structure that combines elements of benzodioxole, quinazoline, and fluorophenyl groups. Known for its intricate formation and potential in medicinal chemistry, this compound is widely studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the preparation of the benzo[d][1,3]dioxole core, which is then coupled with the fluorophenyl derivative. Subsequent steps involve introducing the quinazolinone group. Key reactions include:
Friedel-Crafts Acylation: : For adding the benzodioxole core.
Nitration and Reduction: : To introduce the fluorine substituent.
Amidation: : To form the carboxamide group.
Cyclization: : To construct the quinazolinone ring.
Reaction conditions often require the use of strong acids, bases, and solvents such as dichloromethane or dimethylformamide at controlled temperatures ranging from 0°C to 150°C.
Industrial Production Methods: Industrial-scale production may utilize continuous flow synthesis to enhance yield and efficiency. Key methodologies might include:
Microwave-assisted organic synthesis: to accelerate reaction times.
Catalysis with palladium or other metals: to ensure high specificity and yield.
Solid-phase extraction: for purification and isolation of the target compound.
化学反应分析
Types of Reactions: This compound undergoes a variety of reactions, including:
Oxidation: : It can be oxidized to form quinazoline-4(3H)-one derivatives.
Reduction: : Reduction typically targets the nitro groups in the precursor steps.
Substitution: : Electrophilic and nucleophilic substitutions are common, particularly at the fluorophenyl and benzo[d][1,3]dioxole groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Using palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: : Conditions might involve sodium iodide in acetone or lithium aluminium hydride.
Major Products Formed: From these reactions, the major products often include various quinazolinone derivatives, each with potential biological activity, as well as fluoroaromatic compounds that are pivotal in pharmaceuticals.
科学研究应用
Chemistry: The compound’s unique structure allows it to act as a building block for synthesizing more complex molecules. It's utilized in developing novel organic compounds with potential pharmaceutical properties.
Biology: In biology, it is explored for its ability to bind to specific proteins and enzymes, influencing biochemical pathways. Research is ongoing into its potential as an enzyme inhibitor or a molecular probe.
Medicine: In medicinal research, it shows promise as a lead compound for developing new drugs targeting cancer and inflammatory diseases due to its high affinity for certain molecular targets.
Industry: Industrially, it's investigated for use in manufacturing high-performance materials and specialty chemicals, offering unique properties derived from its complex molecular framework.
作用机制
This compound’s mechanism of action often revolves around its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, preventing substrate interaction and thereby modulating biochemical pathways crucial for disease progression.
相似化合物的比较
Similar Compounds: Some related compounds include:
N-(2-fluoro-5-(quinazolin-4(3H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Lacks the 2-methyl group but has similar structural features.
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Replaces the fluorine with chlorine, altering its reactivity and binding properties.
N-(2-methyl-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Contains an additional methyl group, impacting steric hindrance and solubility.
Uniqueness: What sets N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide apart is its specific functional groups which provide unique reactivity and biological activity. The fluorine atom, in particular, influences its binding affinity and metabolic stability, making it a compound of interest in drug development.
There you have it, a comprehensive look at a truly fascinating compound! Dive in and explore more!
属性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4/c1-13-25-18-5-3-2-4-16(18)23(29)27(13)15-7-8-17(24)19(11-15)26-22(28)14-6-9-20-21(10-14)31-12-30-20/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVLCXWVRMZJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2785947.png)
![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)
![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2785955.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2785957.png)

![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)





